17beta-DIHYDROEQUILIN-2,4,16,16-D4
Overview
Description
17beta-DIHYDROEQUILIN-2,4,16,16-D4, also referred to as DHEQ-D4, is a synthetic estrogen. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid , functionally related to an androstane .
Molecular Structure Analysis
The molecular formula of this compound is C18H20O2. Its molecular weight is 272.4 g/mol. The structure of this compound is related to that of 17beta-estradiol .Scientific Research Applications
Interaction with Estrogen Receptors
17beta-Dihydroequilin interacts variably with estrogen receptors ERalpha and ERbeta. It's one of several estrogens exhibiting functional activity in cells transfected with these receptors, highlighting its potential role in hormone replacement therapy targeting specific tissues where ERbeta is predominant (Bhavnani, Tam, & Lu, 2008).
Inflammatory Response Modulation
17beta-Dihydroequilin demonstrates the capability to counteract interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells, suggesting its potential in inflammation management. It inhibits the IL-1alpha-induced production of IL-6, IL-8, and MCP-1, revealing its anti-inflammatory properties (Demyanets et al., 2006).
Crystal Structure Analysis
The crystal structure of 17alpha-Dihydroequilin, closely related to 17beta-Dihydroequilin, has been analyzed using synchrotron X-ray powder diffraction data. This research contributes to understanding the molecular structure of similar compounds (Kaduk, Gindhart, & Blanton, 2017).
Hormone Replacement Therapy Components
17beta-Dihydroequilin is a component of conjugated equine estrogens used in hormone replacement therapy. Studies on its structural differences from 17beta-estradiol reveal unique biological activities and interactions with estrogen receptors, important for HRT formulation (Hsieh et al., 2008).
Neuroprotective Effects
Research has shown that 17beta-Dihydroequilin and related equine estrogens exhibit neuroprotective effects against oxidized low-density lipoprotein-induced neuronal cell death. This finding suggests potential applications in neurodegenerative disease prevention or treatment (Berco & Bhavnani, 2001).
Mechanism of Action
Target of Action
The primary target of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is the estrogen receptors (ERs), specifically ERα and ERβ . These receptors play a crucial role in the regulation of many biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
this compound acts as an agonist of the estrogen receptors . It binds to these receptors and activates them, leading to a series of cellular responses. In terms of relative binding affinity for the ERs, this compound has about 113% and 108% of that of estradiol for the ERα and ERβ, respectively .
Biochemical Pathways
Upon activation by this compound, the estrogen receptors modulate the transcription of target genes, which can lead to various downstream effects. These effects depend on the specific target tissues and cells. For example, in the uterus and vagina, this compound shows high estrogenic activity .
Pharmacokinetics
The pharmacokinetic properties of this compound are important for understanding its bioavailability. It has about 30% of the relative binding affinity of testosterone for sex hormone-binding globulin (SHBG), relative to 50% for estradiol . The metabolic clearance rate of this compound is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific target tissues. For instance, it has about 83% of the relative potency of conjugated estrogens in the vagina and 200% of the relative potency in the uterus . This indicates that it can have significant effects on these tissues.
properties
IUPAC Name |
(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i3D,7D2,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-GLZVTCTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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